molecular formula C7H9NO3S B3066792 2,6-Dimethylpyridine-4-sulfonic acid CAS No. 89776-80-7

2,6-Dimethylpyridine-4-sulfonic acid

Cat. No. B3066792
CAS RN: 89776-80-7
M. Wt: 187.22 g/mol
InChI Key: BWNFBXMNEZOLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyridine-4-sulfonic acid (DMPSA) is an important chemical compound used in the chemical and pharmaceutical industries. It has a molecular weight of 187.21600 and a molecular formula of C7H9NO3S .


Synthesis Analysis

DMPSA can be synthesized by the sulfonation of 2,6-dimethylpyridine . Another method involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .


Molecular Structure Analysis

The DMPSA molecule contains a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .


Physical And Chemical Properties Analysis

DMPSA has a molecular weight of 187.21600 and a molecular formula of C7H9NO3S . The exact physical properties such as density, boiling point, and melting point are not available in the search results .

Future Directions

DMPSA could serve as an alternative to acetate buffer (pKa = 4.8 at 25˚C) and as an excellent non-coordinating compound, which would minimize any metal-buffer interaction . This suggests potential future directions in its use in various chemical and pharmaceutical applications.

properties

IUPAC Name

2,6-dimethylpyridine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)4-6(2)8-5/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNFBXMNEZOLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633888
Record name 2,6-Dimethylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-4-sulfonic acid

CAS RN

89776-80-7
Record name 2,6-Dimethylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylpyridine-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylpyridine-4-sulfonic acid
Reactant of Route 3
2,6-Dimethylpyridine-4-sulfonic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dimethylpyridine-4-sulfonic acid
Reactant of Route 5
2,6-Dimethylpyridine-4-sulfonic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylpyridine-4-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.